molecular formula C20H19FN2O2S2 B2714266 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 922805-88-7

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2714266
CAS No.: 922805-88-7
M. Wt: 402.5
InChI Key: YOICKFLAGSBBKW-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a methyl group. The acetamide side chain is modified with a (4-fluorophenyl)thio moiety. The ethoxy and fluorine substituents enhance lipophilicity and electronic effects, which may influence binding interactions and pharmacokinetics.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICKFLAGSBBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F N3O S, featuring a thiazole ring which is known for its diverse biological activities. The presence of ethoxy and fluorophenyl groups enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have indicated that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of thiazole rings to interact with cellular targets involved in proliferation and apoptosis. Research shows that compounds with electron-donating groups (like methyl) at specific positions enhance their activity against cancer cells .
CompoundCell Line TestedIC50 Value (µg/mL)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
This compoundMCF7 (breast cancer)TBD

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays.

  • Antibacterial Studies : Similar thiazole compounds have been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics like norfloxacin .
Bacteria TestedZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

3. Antioxidant Activity

The compound's structural characteristics suggest potential antioxidant properties, which are crucial for mitigating oxidative stress in various diseases.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of thiazole derivatives were synthesized and tested for their anticancer activities against A431 and Jurkat cells. The presence of specific substituents significantly influenced the cytotoxicity profiles, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing
In another investigation, derivatives similar to this compound were evaluated for their antibacterial effects against common pathogens. The results indicated substantial antibacterial activity, suggesting that modifications to the thiazole structure could yield even more potent antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thiazole Cores
2.1.1 Thiazole Derivatives from

Compounds such as 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide (Compound 2, ) share the thiazole-acetamide backbone but differ in substituents:

  • R1 (Thiazole) : 4-phenyl vs. 4-ethoxyphenyl in the target compound.
  • R2 (Acetamide) : Chloro vs. (4-fluorophenyl)thio.
    The ethoxy group in the target compound improves solubility compared to the hydrophobic phenyl group in Compound 2. The thioether linkage in the target may enhance metabolic stability over the labile chloro substituent .
2.1.2 Tautomeric Thiazolidinone (Compound 3c, )

Compound 3c exists as a tautomeric mixture of thiazolidinone and thiazole forms. Unlike the target compound, it lacks the methyl group at position 5 and replaces the thioacetamide with a phenylimino group. Tautomerism could reduce structural predictability in biological systems compared to the stable thiazole-acetamide framework of the target .

2.2 Sulfonyl vs. Thioether Modifications

The compound 2-[(4-fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methylthiazol-2-yl]acetamide (GNF-PF-3531, ) replaces the thioether with a sulfonyl group. Key differences:

  • Stability : Sulfonyl groups resist oxidation compared to thioethers, which may degrade in vivo.
  • Substituent Position : Methoxy vs. ethoxy on the phenyl ring—ethoxy’s larger size may improve hydrophobic interactions .
2.3 Heterocyclic Variants: Triazoles and Triazinoindoles
2.3.1 Triazinoindole Derivatives ()

Compounds like N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23) feature a triazinoindole core instead of thiazole. The extended aromatic system may enhance π-π stacking but reduce solubility. Purity data (>95%) indicate robust synthetic protocols, suggesting the target compound could benefit from similar optimization .

2.3.2 1,2,4-Triazole-thiones ()

Compounds 7–9 () exist as thione tautomers with fluorophenyl and sulfonyl groups. Their IC50 values (e.g., 1.61–1.98 µg/mL in HepG-2 assays) highlight the importance of fluorophenyl moieties in anticancer activity. The target compound’s thioether group may mimic these interactions but with improved membrane permeability .

2.4 Functional Comparisons: Thioacetamides in Receptor Targeting

describes N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide as a receptor agonist. The thioacetamide linkage is critical for binding, analogous to the target compound. However, the triazole core in ’s compound may offer stronger hydrogen-bonding interactions than thiazole .

Key Findings

  • Substituent Effects : Ethoxy and fluorophenyl groups optimize solubility and target engagement.
  • Core Heterocycles: Thiazoles balance stability and synthetic accessibility, while triazoles/triazinoindoles offer enhanced π interactions.
  • Thioether vs. Sulfonyl : Thioethers may improve metabolic stability over sulfonamides in certain contexts.

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